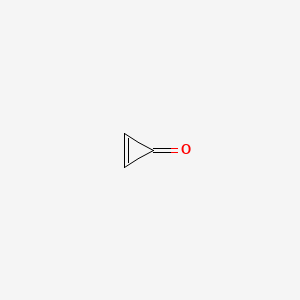

2-Cyclopropen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

cycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O/c4-3-1-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRQLKPIJPFWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183796 | |

| Record name | 2-Cyclopropen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-80-0 | |

| Record name | 2-Cyclopropen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopropen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPROPENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MPZ6QZ6ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Cyclopropen-1-one from Acetylenic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-cyclopropen-1-ones, a class of strained, three-membered ring ketones, with a focus on their preparation from acetylenic precursors. The unique electronic and steric properties of cyclopropenones make them valuable intermediates in organic synthesis and key components in various biologically active molecules. This document details the most significant synthetic methodologies, including the reaction of acetylenes with dihalocarbenes, a modified Favorskii-type reaction, photochemical synthesis, and transition metal-catalyzed carbonylations. For each method, the underlying mechanism is discussed, and where available, quantitative data on substrate scope and yields are presented in tabular format. Detailed experimental protocols for the synthesis of the parent 2-cyclopropen-1-one, a diaryl-substituted, and a dialkyl-substituted derivative are provided to offer practical insights into these transformations. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, the smallest cyclic ketone, and its derivatives are fascinating molecules characterized by high ring strain and unique chemical reactivity. This inherent strain, combined with the electronic effects of the carbonyl group and the carbon-carbon double bond within the three-membered ring, imparts a pseudo-aromatic character to the cyclopropenone system. Consequently, these compounds serve as versatile building blocks in organic synthesis, participating in a variety of cycloaddition and ring-opening reactions to afford more complex molecular architectures. Their prevalence in natural products and their potential applications in medicinal chemistry have fueled the development of diverse synthetic strategies for their preparation. This guide focuses on the synthesis of 2-cyclopropen-1-ones from readily available acetylenic compounds, a cornerstone of modern synthetic organic chemistry.

Synthetic Methodologies

Several key strategies have been developed for the construction of the cyclopropenone ring from acetylenic starting materials. These can be broadly categorized into:

-

Reaction of Acetylenes with Dihalocarbenes followed by Hydrolysis: A common and effective method for the synthesis of symmetrically substituted cyclopropenones.

-

Modified Favorskii-Type Reaction: This approach utilizes α,α'-dihaloketones, which can be conceptually derived from the corresponding acetylenes.

-

Photochemical [2+1] Cycloaddition of Alkynes and Carbon Monoxide: A direct method that leverages photochemical activation to combine an alkyne with carbon monoxide.

-

Transition Metal-Catalyzed Carbonylation of Alkynes: This method employs transition metal catalysts, most notably rhodium, to facilitate the cycloaddition of alkynes and carbon monoxide.

The following sections will delve into the details of each of these methodologies.

Reaction of Acetylenes with Dihalocarbenes and Subsequent Hydrolysis

The reaction of an alkyne with a dihalocarbene, typically dichlorocarbene (:CCl₂) or dibromocarbene (:CBr₂), generates a dihalocyclopropene intermediate. Subsequent hydrolysis of this intermediate yields the corresponding cyclopropenone. This method is particularly well-suited for the synthesis of diaryl- and dialkylcyclopropenones.

The dihalocarbene is often generated in situ from a haloform (e.g., chloroform or bromoform) and a strong base, or by the thermal decomposition of sodium trichloroacetate.

General Reaction Scheme:

Figure 1: General workflow for cyclopropenone synthesis via dihalocarbene addition.

Quantitative Data:

The yields of cyclopropenones prepared by this method are generally moderate to good, depending on the nature of the substituents on the acetylene.

| Acetylenic Substrate (R-C≡C-R') | Carbene Source | Base/Conditions | Product | Yield (%) | Reference |

| Diphenylacetylene | CHCl₃ | KOt-Bu | 2,3-Diphenylcyclopropenone | ~70-80% | --INVALID-LINK-- |

| 4-Octyne | CHCl₃ | KOt-Bu | 2,3-Dipropylcyclopropenone | ~30-40% | --INVALID-LINK-- |

| 1-Phenyl-1-propyne | CHCl₃ | KOt-Bu | 2-Methyl-3-phenylcyclopropenone | ~55% | --INVALID-LINK-- |

Table 1: Synthesis of various cyclopropenones via the dihalocarbene addition route.

Modified Favorskii-Type Reaction

A modified Favorskii reaction provides an alternative route to cyclopropenones, starting from α,α'-dihaloketones. The reaction proceeds through a cyclopropanone intermediate, which then eliminates hydrogen halide to form the cyclopropenone. This method is particularly useful for the synthesis of diphenylcyclopropenone from α,α'-dibromodibenzyl ketone.

Reaction Mechanism:

Figure 2: Simplified mechanism of the modified Favorskii-type reaction for cyclopropenone synthesis.

Photochemical [2+1] Cycloaddition of Alkynes and Carbon Monoxide

The direct photochemical cycloaddition of an alkyne with carbon monoxide offers an elegant and atom-economical route to cyclopropenones. This reaction is typically carried out by irradiating a solution of the alkyne saturated with carbon monoxide with UV light. The reaction is believed to proceed through an excited state of the alkyne.

General Reaction Scheme:

Figure 3: Photochemical synthesis of cyclopropenones from alkynes and carbon monoxide.

Quantitative Data:

The quantum yields for this reaction can be quite high, particularly for diarylacetylenes.

| Acetylenic Substrate (R-C≡C-R') | Wavelength (nm) | Solvent | Product | Quantum Yield (%) | Reference |

| Diphenylacetylene | 254 | Hexane | 2,3-Diphenylcyclopropenone | >70% | [J. Org. Chem. 2003, 68, 22, 8423–8433][1] |

| 2-Butyne | 254 | Pentane | 2,3-Dimethylcyclopropenone | ~20-30% | [J. Org. Chem. 2003, 68, 22, 8423–8433][1] |

| 3-Hexyne | 254 | Pentane | 2,3-Diethylcyclopropenone | ~20-30% | [J. Org. Chem. 2003, 68, 22, 8423–8433][1] |

Table 2: Photochemical synthesis of cyclopropenones with corresponding quantum yields.[1]

Transition Metal-Catalyzed Carbonylation of Alkynes

Transition metal catalysts, particularly those based on rhodium, can effectively mediate the carbonylative [2+2+1] cycloaddition of two alkyne molecules and one molecule of carbon monoxide to form a cyclopentadienone, or in some cases, the [2+1] cycloaddition to form a cyclopropenone. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the catalyst and substrates. For the synthesis of cyclopropenones, the reaction is generally carried out with an alkyne and a carbon monoxide source under rhodium catalysis.

Reaction Workflow:

Figure 4: Workflow for the rhodium-catalyzed synthesis of cyclopropenones.

Quantitative Data:

This method has been shown to be effective for a range of substituted alkynes, with yields being generally good.

| Alkyne Substrate (R-C≡C-R') | Catalyst | CO Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Phenyl-1-propyne | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 80 | 75 | --INVALID-LINK-- |

| 1,2-Diphenylethyne | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 80 | 82 | --INVALID-LINK-- |

| 4-Octyne | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 80 | 68 | --INVALID-LINK-- |

Table 3: Rhodium-catalyzed synthesis of various cyclopropenones.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[2]

A. 3,3-Dimethoxycyclopropene: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dry-ice condenser, and a gas-inlet tube. The flask is charged with 250 mL of anhydrous liquid ammonia. Small pieces of sodium (6.9 g, 0.30 g-atom) are added, followed by a catalytic amount of ferric nitrate (0.2 g). The mixture is stirred until the blue color disappears (about 15 minutes), indicating the formation of sodium amide. A solution of 1-bromo-3-chloro-2,2-dimethoxypropane (21.7 g, 0.100 mole) in 50 mL of anhydrous diethyl ether is then added over 15 minutes, maintaining the temperature at -50°C to -60°C. After stirring for 3 hours at this temperature, solid ammonium chloride (10.8 g, 0.20 mole) is added. The ammonia is allowed to evaporate overnight. The residue is treated with 200 mL of anhydrous ether, and the resulting brown solution is filtered. The ethereal solution is concentrated under vacuum to yield 4.0–6.5 g (40–65%) of 3,3-dimethoxycyclopropene as a clear liquid.

B. This compound: A stirred solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 mL of dichloromethane, cooled to 0°C, is treated dropwise with 5 mL of cold water containing 3 drops of concentrated sulfuric acid. The reaction mixture is stirred at 0°C for an additional 3 hours. Anhydrous sodium sulfate (30 g) is added in portions. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure at 0–10°C. The residue is distilled at 1–2 mm to yield 1.42–1.53 g (88–94%) of cyclopropenone as a white solid (m.p. −29 to −28°C).[2]

Synthesis of 2,3-Diphenylcyclopropenone

This procedure is adapted from Organic Syntheses.[3]

A. α,α'-Dibromodibenzyl ketone: To a solution of 70 g (0.33 mole) of dibenzyl ketone in 250 mL of glacial acetic acid, a solution of 110 g (0.67 mole) of bromine in 500 mL of acetic acid is added over 15 minutes. After stirring for an additional 5 minutes, the mixture is poured into 1 L of water. The crude product is collected by filtration, washed with water, and air-dried. Recrystallization from ligroin yields 108 g (88%) of α,α'-dibromodibenzyl ketone as white needles.

B. 2,3-Diphenylcyclopropenone: A solution of 100 mL of triethylamine in 250 mL of methylene chloride is stirred while 108 g (0.29 mole) of α,α'-dibromodibenzyl ketone in 500 mL of methylene chloride is added dropwise over 1 hour. The mixture is stirred for an additional 30 minutes and then extracted with 3N hydrochloric acid. The organic layer is cooled in an ice bath, and a cold solution of 50 mL of concentrated sulfuric acid in 25 mL of water is slowly added to precipitate diphenylcyclopropenone bisulfate. The solid is collected, washed with methylene chloride, and then neutralized with sodium carbonate in a mixture of methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, and evaporated. The crude product is recrystallized from cyclohexane to yield 40-45 g (67-75%) of 2,3-diphenylcyclopropenone as a white crystalline solid.[3]

Synthesis of 2,3-Dipropylcyclopropenone

This procedure is based on the method described by Breslow et al.

To a stirred solution of 4-octyne (11.0 g, 0.10 mole) in 100 mL of anhydrous tert-butyl alcohol at 0°C is added potassium tert-butoxide (22.4 g, 0.20 mole). A solution of chloroform (11.9 g, 0.10 mole) in 50 mL of tert-butyl alcohol is then added dropwise over 1 hour. The mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of 100 mL of water. The aqueous layer is extracted with three 50-mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude dihalocyclopropene is then hydrolyzed without further purification. The crude product is dissolved in 100 mL of a 1:1 mixture of acetone and water, and silver nitrate (17.0 g, 0.10 mole) is added. The mixture is stirred at room temperature for 4 hours. The precipitated silver chloride is removed by filtration, and the filtrate is extracted with diethyl ether. The ether extracts are washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated. The residue is purified by distillation under reduced pressure to afford 2,3-dipropylcyclopropenone.

Conclusion

The synthesis of 2-cyclopropen-1-ones from acetylenic compounds is a well-established field with a variety of reliable and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern of the cyclopropenone and the availability of the starting materials. The reaction of acetylenes with dihalocarbenes is a general and straightforward approach for symmetrically substituted derivatives. The modified Favorskii-type reaction provides an efficient route to specific products like diphenylcyclopropenone. Photochemical and transition metal-catalyzed carbonylations of alkynes represent more modern and atom-economical strategies. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and implement the most suitable method for their synthetic targets, thereby facilitating further exploration of the rich chemistry and potential applications of this unique class of compounds.

References

An In-depth Technical Guide to the Electronic Structure and Aromaticity of 2-Cyclopropen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropen-1-one (C₃H₂O) represents a fascinating molecular entity, combining a highly strained three-membered ring with a carbonyl group and an endocyclic double bond. This unique arrangement raises fundamental questions about its electronic structure, stability, and potential for aromaticity. This technical guide provides a comprehensive analysis of this compound, synthesizing theoretical and experimental data to elucidate its bonding characteristics. We present key structural and spectroscopic data in tabular format, detail relevant experimental and computational protocols, and utilize logical diagrams to explain the theoretical concepts underpinning its properties. The molecule's pronounced aromatic character, arising from a significant contribution of a charge-separated resonance form, is a central theme, explaining its unusual stability and distinct spectroscopic signatures.

Electronic and Molecular Structure

The electronic structure of this compound is best understood through a combination of experimental measurements and high-level quantum-chemical calculations. The molecule is planar, belonging to the C₂ᵥ point group.[1] This planarity is a critical prerequisite for the delocalization of π-electrons, which is central to the discussion of its aromaticity.

Molecular Geometry

Microwave spectroscopy has provided highly accurate data for the gas-phase structure of this compound and its isotopologs.[2] These studies confirm a planar geometry for the three-membered ring and the exocyclic oxygen atom. The bond lengths and angles deviate significantly from those of typical alkanes, alkenes, and ketones, reflecting the severe ring strain and unique electronic delocalization within the molecule.[3][4][5]

Data Presentation: Structural Parameters

The following table summarizes experimentally determined and computationally derived structural parameters for this compound, with comparative values for related molecules.

| Parameter | This compound (Experimental)[2] | Standard C=C | Standard C-C[6] | Standard C=O (Acetone)[3] |

| Bond Lengths (Å) | ||||

| C=O | 1.212 | - | - | 1.23 |

| C=C | 1.332 | 1.33 | - | - |

| C-C | 1.412 | - | 1.54 | - |

| Bond Angles (°) | ||||

| C-C-C | ~64.6 | - | 60 (Cyclopropane) | - |

| C=C-C | ~57.7 | - | - | - |

Notable Observations:

-

The C-C single bonds (1.412 Å) are considerably shorter than in cyclopropane (~1.51 Å), suggesting partial double bond character.[5]

-

The C=O bond (1.212 Å) is slightly shorter than in a typical ketone like acetone (~1.23 pm), indicating increased double bond character and a higher force constant.[3]

-

The internal ring angles are severely compressed, a hallmark of its high strain energy.

Spectroscopic Properties

Spectroscopic data provides further insight into the electronic environment of the molecule. The vibrational frequencies, in particular, serve as a sensitive probe of bond strength.

Data Presentation: Key Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (Calculated)[7] | Description | Comparison (Typical Value) |

| ν(C=O) | ~1815 | Carbonyl Stretch | ~1715 cm⁻¹ (aliphatic ketones)[3] |

| ν(C=C) | ~1640 | Alkene Stretch | ~1650 cm⁻¹ (alkenes) |

Notable Observations:

-

The carbonyl stretching frequency is significantly higher than in typical ketones.[3] This is attributed to the coupling with the strained ring and the electronic effect of the double bond, which increases the C=O bond order.

The Aromaticity of this compound

The concept of aromaticity in this compound is explained by Hückel's rule and resonance theory. A compound is considered aromatic if it is cyclic, planar, fully conjugated, and contains (4n+2) π-electrons, where n is a non-negative integer.[8][9]

While the neutral this compound molecule contains 4 π-electrons (two from the C=C bond and two from the C=O bond), which would suggest it is anti-aromatic, its properties are dominated by a charge-separated resonance contributor.

In this charge-separated form, the oxygen atom bears a negative charge, while the three-membered ring becomes a cyclopropenyl cation. The cyclopropenyl cation is the archetypal Hückel aromatic system, containing 2 π-electrons (n=0 in the 4n+2 rule).[10][11] The significant contribution of this aromatic resonance structure explains:

-

High Stability: Despite its immense ring strain, cyclopropenone is a stable, isolable compound.

-

Large Dipole Moment: The charge separation leads to a large molecular dipole moment.

-

Spectroscopic Features: The high C=O stretching frequency and the shortened C-C single bonds are consistent with the electronic distribution in the aromatic contributor.

Experimental and Computational Protocols

The characterization and synthesis of cyclopropenone and its derivatives rely on a suite of modern chemical techniques.

General Synthesis Protocol

A common route to substituted cyclopropenones involves the hydrolysis of cyclopropenone acetals, which can be prepared from the reaction of a diazo compound with an alkyne. Another method involves the treatment of specific precursors with a Lewis acid.[12]

Protocol: Synthesis of Substituted Cyclopropenones via Lewis Acid [12]

-

Reactant Preparation: A solution of the appropriate α,β-unsaturated diazoketone precursor is prepared in a dry, inert solvent such as diethyl ether (Et₂O).

-

Reaction Initiation: The solution is cooled to a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Lewis Acid Addition: A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure cyclopropenone derivative.

Structural Characterization: X-ray Crystallography

For solid derivatives, single-crystal X-ray crystallography provides definitive proof of structure, including precise bond lengths and angles, and confirms the planarity of the molecular framework.[13]

Computational Chemistry Protocol

Theoretical calculations are indispensable for understanding molecules that are difficult to handle experimentally. Density Functional Theory (DFT) is a common method for this purpose.[14]

-

Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Method Selection: A computational method is chosen. For example, the B3LYP functional with a 6-31G* basis set provides a good balance of accuracy and computational cost for geometry optimization and frequency calculations.

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. This step also yields predicted IR spectra and thermodynamic properties.

-

Property Calculation: Further calculations can be performed to determine electronic properties such as the molecular orbitals (HOMO, LUMO), dipole moment, and vertical excitation energies.[15]

Relevance in Research and Drug Development

The unique properties of cyclopropenones make them valuable in several advanced applications. Their high ring strain and ability to undergo controlled ring-opening reactions are particularly useful.

In drug development and chemical biology, cyclopropenones are used as "photoclick" reagents.[15][16] They are stable until irradiated with light, which causes them to release carbon monoxide (decarbonylation) and generate a highly reactive strained alkyne. This alkyne can then undergo rapid and specific cycloaddition reactions with azide-tagged biomolecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for precise spatial and temporal control over the labeling of molecules in complex biological systems.

Conclusion

This compound is a non-classical aromatic molecule whose structure and stability are dictated by a delicate balance between extreme ring strain and aromatic stabilization. Experimental data from microwave spectroscopy and theoretical predictions from computational chemistry converge to a model of a planar molecule with significant charge separation.[2] This separation allows the three-membered ring to achieve a 2 π-electron aromatic state, consistent with Hückel's rule. This fundamental understanding of its electronic structure not only satisfies academic curiosity but also unlocks its potential as a sophisticated tool for applications in bio-orthogonal chemistry and materials science, making it a molecule of continued interest for researchers across scientific disciplines.

References

- 1. Molecular symmetry - Wikipedia [en.wikipedia.org]

- 2. [2102.03570] Rotational spectroscopy of isotopic cyclopropenone, $c$-H$_2$C$_3$O, and determination of its equilibrium structure [arxiv.org]

- 3. Cyclopropanone - Wikipedia [en.wikipedia.org]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. Cyclopropane [cms.gutow.uwosh.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news.northeastern.edu [news.northeastern.edu]

spectroscopic data of 2-Cyclopropen-1-one (1H NMR, 13C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for the highly strained and reactive molecule, 2-Cyclopropen-1-one. Due to the inherent instability of this compound, obtaining and interpreting its spectroscopic data requires careful consideration of experimental conditions. This document compiles available data for ¹H NMR, ¹³C NMR, and IR spectroscopy, along with relevant experimental protocols.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H | ~9.0 - 9.5 | Singlet | - |

Note: Predicted values are based on theoretical calculations and data from substituted cyclopropenones. The highly deshielded nature of the vinylic protons is expected due to the ring strain and the electron-withdrawing effect of the carbonyl group.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~170 - 180 |

| Vinylic C (C=C) | ~150 - 160 |

Note: Predicted values are based on theoretical calculations and data from substituted cyclopropenones.

Table 3: Infrared (IR) Spectroscopic Data

| Vibrational Mode | Frequency (cm⁻¹) (Liquid Phase) | Frequency (cm⁻¹) (Solid Phase) | Intensity |

| C=O Stretch | 1845 | 1830 | Strong |

| C=C Stretch | 1628 | 1610 | Medium |

| C-H Stretch (vinylic) | ~3100 | ~3100 | Medium |

| Ring Deformation | Not specified | Not specified | - |

Source: Based on data reported by Brown et al. for the liquid and solid phases of cyclopropenone.

Experimental Protocols

The synthesis and spectroscopic characterization of this compound require specialized procedures due to its volatility and reactivity.

Synthesis of this compound

A common method for the synthesis of cyclopropenones is based on the work of Breslow and coworkers. The general approach involves the reaction of a substituted acetylene with a dihalocarbene, followed by hydrolysis. For the parent this compound, specific precursors and reaction conditions are necessary.

General Synthetic Scheme:

Caption: General synthetic pathway to cyclopropenone derivatives.

For a detailed protocol for the synthesis of specific cyclopropenone derivatives, refer to the original literature by Breslow, R.; Eicher, T.; Krebs, A.; Peterson, R. A.; Posner, J. J. Am. Chem. Soc. 1965, 87, 1320-1325.

NMR Spectroscopy

Due to the limited availability of experimental data, the following is a general protocol for obtaining NMR spectra of a volatile and reactive compound like this compound.

Sample Preparation:

-

Solvent Selection: A deuterated, non-protic, and relatively non-polar solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) is recommended to minimize solvent interactions and potential reactions.

-

Concentration: A dilute sample is preferable to reduce intermolecular reactions.

-

Handling: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent decomposition. The sample should be prepared immediately before analysis.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.

-

Temperature: Low-temperature NMR capabilities are crucial. Spectra should be acquired at the lowest possible temperature at which the sample remains soluble and the solvent does not freeze (e.g., -40 to -78 °C).

-

Acquisition Parameters: Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be used. For the expected low concentration, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Caption: Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained in the gas, liquid, or solid phase.

Gas-Phase IR:

-

Instrumentation: A long-path gas cell coupled to an FTIR spectrometer is required.

-

Sample Handling: The volatile sample can be introduced into the evacuated gas cell. The pressure should be kept low to minimize intermolecular interactions.

Liquid-Phase IR:

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). This must be done quickly and at low temperature to minimize evaporation and decomposition.

Solid-Phase IR:

-

Sample Preparation: The sample can be deposited as a thin film on a cold IR-transparent window (e.g., KBr) from the gas phase using a cryostat. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample (if isolable) with dry KBr powder and pressing it into a transparent disk.

Logical Relationships of Spectroscopic Data

The spectroscopic data of this compound are logically interconnected, providing complementary information about its unique molecular structure.

Caption: Interrelationship of spectroscopic data for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers working with this or similar strained cyclic systems should employ rigorous experimental techniques to obtain reliable data. The predictive nature of the NMR data presented herein underscores the need for further experimental investigation to fully characterize this fascinating molecule.

The Molecular Orbital Theory of Cyclopropenone Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropenone, the smallest cyclic ketone, presents a fascinating case study in organic chemistry, blending extreme ring strain with unexpected stability.[1] Its unique electronic structure, reactivity, and significant biological activity make it a molecule of considerable interest for both theoretical chemists and professionals in drug development.[2] This guide provides an in-depth exploration of the molecular orbital (MO) theory of cyclopropenone, elucidating the principles that govern its properties. We will delve into the quantitative data derived from spectroscopic and computational studies, detail the experimental protocols used for its analysis, and illustrate key concepts through molecular orbital and workflow diagrams.

Core Concepts: Aromaticity and Molecular Orbital Theory

The remarkable properties of cyclopropenone are best understood by examining its π-electron system through the lens of molecular orbital theory, particularly the concept of aromaticity. Despite the immense angle strain inherent in its three-membered ring, the molecule is surprisingly stable.[1] This stability is attributed to a significant resonance contributor that imparts aromatic character to the carbocyclic ring.

According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π-electrons will exhibit aromatic stability, where 'n' is a non-negative integer.[3][4] In cyclopropenone, the carbonyl group is highly polarized, drawing electron density from the ring. This leads to a resonance structure with a negative charge on the oxygen atom and a positive charge distributed across the three-membered ring.

This charge-separated resonance form creates a cyclopropenyl cation, which is a textbook example of an aromatic system.[5] The cyclopropenyl cation has 2 π-electrons (where n=0 in Hückel's rule), fitting the (4n+2) criteria.[6][7][8] The delocalization of these two electrons over the three carbon atoms in a low-energy bonding molecular orbital confers significant stabilization, which counteracts the destabilizing effect of the ring strain. This aromatic character is the cornerstone of cyclopropenone's unique stability and chemistry.

The molecular orbitals of the π-system can be visualized using a Frost Circle diagram. This mnemonic device predicts the relative energies of the MOs for a cyclic conjugated system.[9][10] For the three-membered cyclopropenyl ring, the Frost Circle predicts one low-energy bonding orbital and a pair of degenerate, higher-energy anti-bonding orbitals. The two π-electrons of the cyclopropenyl cation occupy the stable, low-energy bonding orbital, leaving the anti-bonding orbitals empty, which is a highly stable electronic configuration.[5][11][12]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hückel's rule - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. Cyclopropenium ion - Wikipedia [en.wikipedia.org]

- 7. Aromatic Cyclopropenyl Cation: Hückel's Smallest Example [quirkyscience.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

The Dual Reactivity of Cyclopropenones: A Technical Guide for Synthetic Chemists

Abstract

Cyclopropenones, possessing a unique combination of high ring strain and aromatic character, are versatile building blocks in modern organic synthesis. Their strained three-membered ring, featuring a carbonyl group, imparts a dual reactivity profile, making them susceptible to attack by both nucleophiles and electrophiles. This technical guide provides an in-depth exploration of the reactivity of cyclopropenones, focusing on their interactions with a wide range of nucleophilic and electrophilic species. Detailed reaction mechanisms, quantitative data on reaction yields, and comprehensive experimental protocols are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Unique Structure and Reactivity of Cyclopropenones

Cyclopropenone is a fascinating molecule that combines the inherent instability of a three-membered ring with the aromatic stabilization of a two-π-electron system, akin to the cyclopropenyl cation.[1] This unique electronic and structural arrangement dictates its chemical behavior. The significant ring strain (estimated to be over 100 kJ mol⁻¹) provides a strong thermodynamic driving force for ring-opening reactions.[2] Concurrently, the electron-withdrawing nature of the carbonyl group renders the ring carbons electrophilic, while the oxygen atom can act as a Lewis basic site.

This guide will systematically explore the two primary facets of cyclopropenone reactivity: reactions with nucleophiles, which typically involve ring-opening, and reactions with electrophiles, including cycloaddition reactions where the cyclopropenone acts as the dienophile.

Reactions with Nucleophiles

The high degree of ring strain in cyclopropenones makes them highly susceptible to ring-opening reactions initiated by nucleophilic attack.[3][4] These reactions are often high-yielding and can proceed under mild conditions, making them synthetically valuable.

Mechanism of Nucleophilic Addition and Ring Opening

The general mechanism for the reaction of cyclopropenones with nucleophiles involves the initial attack of the nucleophile on one of the olefinic carbons of the cyclopropenone ring. This is often followed by a ring-opening to relieve the strain, leading to the formation of α,β-unsaturated carbonyl derivatives. In many cases, this process is facilitated by a catalyst, such as a phosphine, which acts as a Lewis base to activate the cyclopropenone.[5][6]

Caption: General mechanism for phosphine-catalyzed nucleophilic ring opening.

Carbon-Based Nucleophiles

Grignard reagents react with cyclopropenones in a remarkable transformation to produce 2-substituted resorcinols.[1] This reaction involves the initial nucleophilic addition of the Grignard reagent to the cyclopropenone, followed by a cascade of reactions that ultimately lead to the formation of a six-membered ring. Organolithium reagents can also be used to introduce organic groups via nucleophilic addition.[7]

In the presence of a phosphine catalyst, dicarbonyl compounds can act as carbon nucleophiles, attacking the cyclopropenone ring to form 1,3,3'-tricarbonyl compounds. This reaction proceeds under neutral conditions and with good atom economy.[8]

Nitrogen-Based Nucleophiles

Primary and secondary amines readily react with cyclopropenones, often catalyzed by phosphines or other Lewis bases, to yield α,β-unsaturated amides.[4][9] This reaction is highly efficient and has been utilized in bioconjugation chemistry.

Oxygen-Based Nucleophiles

Alcohols and phenols react with cyclopropenones in the presence of a catalyst to form α,β-unsaturated esters.[4][9] Water can also act as a nucleophile, leading to the formation of α,β-unsaturated carboxylic acids.[4]

Sulfur-Based Nucleophiles

Thiols are effective nucleophiles for the ring-opening of cyclopropenones, producing α,β-unsaturated thioesters.[6] These reactions are typically high-yielding and proceed under mild conditions.

Phosphorus-Based Nucleophiles

Phosphines, particularly triphenylphosphine (PPh₃), are widely used as catalysts for the ring-opening reactions of cyclopropenones with various nucleophiles.[5][6] The phosphine initially acts as a nucleophile, attacking the cyclopropenone to form a zwitterionic adduct, which then undergoes ring-opening to generate a reactive α-ketenyl phosphorus ylide intermediate.[6]

Quantitative Data on Nucleophilic Reactions

The following table summarizes the yields for various nucleophilic additions to cyclopropenones.

| Nucleophile Type | Specific Nucleophile | Catalyst | Product Type | Yield (%) | Reference |

| Carbon | Dicarbonyl Compounds | PPh₃ | 1,3,3'-Tricarbonyl Compounds | Good | [8] |

| Oxygen | Water | PPh₃ | α,β-Unsaturated Acids | 78-99 | [4] |

| Oxygen | Water | PMe₃ | γ-Butenolides | 35-81 | [4] |

| Oxygen | Alcohols, Phenols | NHC·CS₂ | α,β-Unsaturated Esters | 46-95 | [4][9] |

| Nitrogen | Primary & Secondary Amines | NHC·CS₂ | α,β-Unsaturated Amides | 46-95 | [4][9] |

| Sulfur | Thiols | PPh₃ | α,β-Unsaturated Thioesters | up to 99 | [6] |

Reactions with Electrophiles

While reactions with nucleophiles are dominated by ring-opening, the interaction of cyclopropenones with electrophiles can lead to a variety of transformations, including cycloaddition reactions.

Diels-Alder Reactions

Cyclopropenones can act as potent dienophiles in Diels-Alder reactions due to their ring strain.[8][10] They can react with a range of cyclic and acyclic dienes to form substituted cyclohexene derivatives.[10][11] The high reactivity of cyclopropenones in these [4+2] cycloadditions allows for the construction of complex polycyclic systems.[12]

Caption: Cyclopropenone as a dienophile in a Diels-Alder reaction.

Reactions with Strong Acids

The carbonyl oxygen of a cyclopropenone can be protonated by strong acids. This increases the electrophilicity of the ring and can facilitate subsequent reactions. For example, the hydrolysis of 3,3-dimethoxycyclopropene to cyclopropenone is catalyzed by sulfuric acid.[1]

Halogenation

Halogens can add across the double bond of alkenes.[13][14][15] While specific examples with cyclopropenones are not extensively detailed in the provided search results, the general mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack.[13] Given the strained nature of the cyclopropenone ring, such a reaction would likely lead to ring-opened products.

Alkylation

Alkylation of the cyclopropenone ring can be challenging. However, related systems like enamines derived from cyclic ketones can undergo α-alkylation.[16][17]

Experimental Protocols

General Procedure for Phosphine-Catalyzed Ring-Opening Addition of Nucleophiles to Cyclopropenones

This protocol is a general representation based on the findings in the cited literature.[6]

Materials:

-

Cyclopropenone derivative (1.0 eq)

-

Nucleophile (1.1 - 1.5 eq)

-

Triphenylphosphine (PPh₃) (1-5 mol%)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the cyclopropenone derivative and the catalyst (PPh₃).

-

Dissolve the solids in the anhydrous solvent.

-

Add the nucleophile to the reaction mixture, either neat or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Experimental workflow for phosphine-catalyzed nucleophilic addition.

Synthesis of Cyclopropenone from 3,3-Dimethoxycyclopropene

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

3,3-dimethoxycyclopropene (3.0 g, 0.030 mole)

-

Dichloromethane (30 mL)

-

Concentrated sulfuric acid (3 drops)

-

Cold water (5 mL)

-

Anhydrous sodium sulfate (30 g)

Procedure:

-

Cool a solution of 3,3-dimethoxycyclopropene in dichloromethane to 0°C.

-

Add a cold solution of water containing concentrated sulfuric acid dropwise to the stirred solution.

-

Continue stirring at 0°C for an additional 3 hours.

-

Add anhydrous sodium sulfate in portions to the 0°C solution with stirring to dry the mixture.

-

Filter to remove the drying agent.

-

Evaporate the solvent at 50-80 mm Hg with the water bath maintained at 0-10°C.

-

Distill the brown, viscous residue at 1-2 mm Hg at a water bath temperature of 10°C, gradually raising to 35°C to yield cyclopropenone as a white solid.

General Procedure for Grignard Reaction

This is a general protocol for setting up a Grignard reaction, which must be conducted under strictly anhydrous conditions.[18][19][20][21][22]

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide

-

Anhydrous diethyl ether or THF

-

Substrate (e.g., cyclopropenone)

-

Iodine crystal (for initiation, if necessary)

-

Apparatus: Three-necked flask, dropping funnel, condenser, drying tube (filled with CaCl₂ or CaSO₄)

Procedure:

-

Ensure all glassware is rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

-

Place magnesium turnings in the reaction flask.

-

Prepare a solution of the alkyl or aryl halide in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated by gentle warming, adding a crystal of iodine, or sonication.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir until most of the magnesium has reacted. The Grignard reagent is now ready for reaction with the electrophile (cyclopropenone).

-

Cool the Grignard solution and add a solution of the cyclopropenone in the same anhydrous solvent dropwise.

-

After the addition is complete, stir for the desired time at the appropriate temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute acid.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product.

Applications in Drug Development and Organic Synthesis

The unique reactivity of cyclopropenones makes them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Diphenylcyclopropenone (DPCP) is an approved treatment for alopecia areata, highlighting the therapeutic potential of this class of compounds. The ability to generate diverse molecular scaffolds through ring-opening and cycloaddition reactions makes cyclopropenones an attractive starting point for the development of new chemical entities.

Conclusion

Cyclopropenones exhibit a rich and diverse reactivity profile, engaging with both nucleophiles and electrophiles to generate a wide array of molecular architectures. Their high ring strain is a key driver for ring-opening reactions with a variety of nucleophiles, providing efficient access to α,β-unsaturated carbonyl compounds. As electrophiles, their participation as dienophiles in Diels-Alder reactions offers a powerful tool for the construction of cyclic systems. The methodologies and data presented in this guide underscore the significance of cyclopropenones as versatile and powerful building blocks for synthetic chemists in both academic and industrial research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Khan Academy [khanacademy.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-Novel-Cyclopropenone-Derivatives

-An-In-depth-Resource-for-Researchers-and-Drug-Development-Professionals

Cyclopropenones--a-class-of-organic-compounds-featuring-a-highly-strained--three-membered-ring-with-a-carbonyl-group--are-of-significant-interest-in-synthetic-organic-chemistry.-Their-unique-structure--combining-ring-strain-with-the-electron-withdrawing-nature-of-the-carbonyl-group--results-in-remarkable-reactivity--making-them-versatile-building-blocks-for-complex-organic-molecules.-Cyclopropenone-derivatives-have-shown-considerable-potential-in-medicinal-chemistry--with-applications-in-treating-various-diseases--including-triple-negative-breast-cancer--melanoma--and-alopecia-areata.[1]-The-diphenylcyclopropenone-(DPCP)-analogue--for-instance--has-been-approved-for-the-treatment-of-alopecia-areata.[1]-This-guide-provides-a-comprehensive-overview-of-the-synthesis-and-characterization-of-novel-cyclopropenone-derivatives--offering-detailed-methodologies-and-data-presentation-for-researchers-in-the-field.

-Synthesis-of-Cyclopropenone-Derivatives

The-synthesis-of-the-cyclopropenone-scaffold-is-challenging-due-to-its-inherent-ring-strain.-Various-methods-have-been-developed--each-with-its-advantages-and-limitations.

-Established-Synthetic-Routes

-Hydrolysis-of-Halogenated-Cyclopropenes --The-first-synthesis-of-cyclopropenone-involved-the-hydrolysis-of-a-mixture-of-3-3-dichlorocyclopropene-and-1-3-dichlorocyclopropene.[2]-This-method--while-foundational--can-be-adapted-for-the-preparation-of-labeled-and-deuterated-cyclopropenones.[2] -Ketal-Hydrolysis --A-more-convenient-method-involves-the-hydrolysis-of-cyclopropenone-acetals--such-as-3-3-dimethoxycyclopropene--using-an-acid-catalyst.[2][3]-This-approach-is-often-preferred-for-its-milder-conditions-and-higher-yields. -From-Cyclopropenyl-Ketenes-or-Carbinols --Traditional-methods-also-include-the-thermal-or-photochemical-decomposition-of-cyclopropenyl-ketenes-or-cyclopropenyl-carbinols.-However--these-methods-can-be-plagued-by-low-yields-and-selectivity-issues.

-Modern-Synthetic-Methodologies

Recent-advances-have-focused-on-transition-metal-catalyzed-reactions-and-other-novel-approaches-to-improve-efficiency-and-substrate-scope.

-Transition-Metal-Catalysis --Palladium-catalyzed-reactions-using-cyclopropenyl-boronates-or-triflates-and-cycloaddition-of-alkynes-with-carbon-monoxide-in-the-presence-of-a-transition-metal-catalyst-are-among-the-more-recent-and-efficient-strategies. -[2+1]-Cycloaddition --The-cycloaddition-between-an-alkyne-and-a-carbene--often-generated-from-the-decomposition-of-diazo-compounds--is-a-common-method-for-preparing-a-variety-of-substituted-cyclopropenes--which-can-then-be-converted-to-cyclopropenones.[4] -Lewis-Acid-Catalysis --Boron-trifluoride-(BF₃)-has-been-effectively-used-as-a-Lewis-acid-in-ether-to-synthesize-substituted-cyclopropenones-in-moderate-to-excellent-yields.[3]

-Table-1--Comparison-of-Selected-Synthetic-Methods-for-Cyclopropenone-Derivatives

| -Method | -Starting-Materials | -Key-Reagents/Catalysts | -Yields | -Advantages | -Limitations |

| -Ketal-Hydrolysis | -3-3-dimethoxycyclopropene | -Sulfuric-acid | -88-94% | -High-yield--convenient | -Requires-synthesis-of-the-ketal-precursor |

| -From-Perchlorocyclopropene | -Perchlorocycloprop-1-ene | -1.--(C₄H₉)₃SnH--2.--H₂O | -Not-specified | -Access-to-parent-cyclopropenone | -Use-of-toxic-tin-reagent |

| -Lewis-Acid-Catalysis | -Substituted-dioxaspiro-octene-derivatives | -BF₃--Et₂O | -Moderate-to-excellent | -Good-yields-for-substituted-derivatives | -Substrate-specific |

| -Bromination/Elimination | -1-phenyl-2-butanone | -Bromine--Et₃N | -45% | -Direct-synthesis-of-substituted-cyclopropenones | -Moderate-yield |

| -Transition-Metal-Catalysis | -Alkynes--Carbon-Monoxide | -Transition-metal-catalyst | -Varies | -High-efficiency-and-selectivity | -Requires-specialized-catalysts |

-Experimental-Protocols

-Protocol-1--Synthesis-of-Cyclopropenone-via-Ketal-Hydrolysis

This-protocol-is-adapted-from-the-procedure-described-by-Baucom-and-Butler.[2]

-Materials

-

-3-3-dimethoxycyclopropene

-

-Dichloromethane-(CH₂Cl₂)

-

-Concentrated-sulfuric-acid-(H₂SO₄)

-

-Anhydrous-sodium-sulfate-(Na₂SO₄)

-

-Water-(H₂O)

-Procedure

-

-A-solution-of-3.0-g-(0.030-mole)-of-3-3-dimethoxycyclopropene-in-30-ml-of-dichloromethane-is-cooled-to-0°C.

-

-5-ml-of-cold-water-containing-3-drops-of-concentrated-sulfuric-acid-is-added-dropwise-to-the-stirred-solution.

-

-The-reaction-mixture-is-stirred-at-0°C-for-an-additional-3-hours.

-

-30-g-of-anhydrous-sodium-sulfate-is-added-in-portions-to-the-0°C-solution-with-stirring.

-

-The-drying-agent-is-removed-by-filtration--and-the-solvent-is-evaporated-at-50–80-mm-with-a-water-bath-maintained-at-0–10°C.

-

-The-residue-is-distilled-at-1–2-mm-at-a-water-bath-temperature-of-10°C-to-yield-cyclopropenone-as-a-white-solid.

-Purification The-distilled-cyclopropenone-can-be-further-purified-by-crystallization-from-3-volumes-of-ethyl-ether-at--60°C.[2]

-Protocol-2--General-Characterization-Workflow

Caption: General workflow for the synthesis, purification, and characterization of cyclopropenone derivatives.

-Characterization-of-Cyclopropenone-Derivatives

A-combination-of-spectroscopic-techniques-is-essential-for-the-unambiguous-characterization-of-novel-cyclopropenone-derivatives.

-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy --¹H-and-¹³C-NMR-are-fundamental-for-determining-the-carbon-skeleton-and-the-environment-of-protons. -Infrared-(IR)-Spectroscopy --IR-spectroscopy-is-crucial-for-identifying-the-characteristic-carbonyl-(C=O)-stretch-of-the-cyclopropenone-ring. -Mass-Spectrometry-(MS) --High-resolution-mass-spectrometry-(HRMS)-is-used-to-determine-the-exact-molecular-weight-and-elemental-composition. -X-ray-Crystallography --For-crystalline-derivatives--single-crystal-X-ray-crystallography-provides-definitive-proof-of-the-three-dimensional-structure.

-Table-2--Typical-Spectroscopic-Data-for-the-Parent-Cyclopropenone

| -Technique | -Observed-Value | -Interpretation |

| -¹H-NMR-(CDCl₃) | -δ-9.1-ppm-(s,-2H) | -Equivalent-vinylic-protons-on-the-three-membered-ring |

| -¹³C-NMR-(CDCl₃) | -δ-150.0-(C=O),-115.0-(C=C)-ppm | -Carbonyl-carbon-and-olefinic-carbons |

| -IR-(neat) | -ν-1840,-1640-cm⁻¹ | -Characteristic-C=O-and-C=C-stretching-vibrations |

| -Melting-Point | ---29-to--28-°C | -Physical-property-of-the-pure-compound[2] |

| -Boiling-Point | -26-°C-at-0.46-mm | -Physical-property-of-the-pure-compound[2] |

-Reaction-Mechanisms-and-Pathways

The-reactivity-of-cyclopropenones-is-diverse--enabling-their-use-in-the-synthesis-of-a-wide-range-of-compounds--including-heterocycles.[3][5]-They-can-undergo-ring-opening-reactions--cycloadditions--and-reactions-with-nucleophiles-and-electrophiles.[5]

Caption: Key reaction pathways of cyclopropenone derivatives.

-Conclusion

The-synthesis-and-characterization-of-novel-cyclopropenone-derivatives-remain-a-vibrant-area-of-chemical-research. The-development-of-more-efficient-and-selective-synthetic-methods--coupled-with-advanced-characterization-techniques--is-paving-the-way-for-the-discovery-of-new-derivatives-with-significant-biological-activities. This-guide-provides-a-foundational-understanding-of-the-core-principles-and-practical-aspects-of-working-with-these-fascinating-molecules--serving-as-a-valuable-resource-for-researchers-and-professionals-in-the-field-of-drug-development-and-organic-synthesis.

References

- 1. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Precarious Existence of 2-Cyclopropen-1-one: A Technical Guide to its Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropen-1-one (C₃H₂O), the smallest cyclic ketone, is a molecule of significant theoretical interest due to its strained three-membered ring and unique electronic structure. While its derivatives have found applications in organic synthesis, the parent molecule is notoriously unstable, readily polymerizing at room temperature.[1] This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound, drawing on both computational and experimental studies of the parent compound and its more stable derivatives. Understanding the thermal behavior of this strained ring system is crucial for its potential application as a reactive intermediate in synthetic chemistry and for the development of novel molecular scaffolds in medicinal chemistry.

Thermal Stability

The high ring strain of the cyclopropenone core renders the parent molecule, this compound, thermally labile. While a precise decomposition temperature for the isolated parent compound is not well-documented due to its inherent instability and tendency to polymerize, it is known to be a high-energy intermediate in the pyrolysis of other organic molecules, such as 2-cyclopentenone, at temperatures ranging from 1000 to 1400 K.[2]

The stability of the cyclopropenone ring is significantly influenced by the nature of its substituents. Aryl-substituted cyclopropenones, such as 2,3-diphenylcyclopropenone, exhibit markedly increased stability, allowing for their isolation and handling at room temperature.[1] This enhanced stability is attributed to the electronic conjugation between the phenyl groups and the cyclopropenone ring.

Thermal Decomposition Pathways

The primary thermal decomposition pathway for this compound and its derivatives is decarbonylation , yielding an alkyne and carbon monoxide.

This compound → Acetylene + Carbon Monoxide

Computational studies, specifically Density Functional Theory (DFT), predict that this decarbonylation is not a concerted process but rather proceeds through a stepwise mechanism involving the formation of a reactive intermediate.

Proposed Decomposition Mechanism

-

Ring Opening: The initial step involves the cleavage of one of the C-C single bonds in the three-membered ring. This leads to the formation of a short-lived, zwitterionic or diradical intermediate.

-

Carbon Monoxide Extrusion: This highly unstable intermediate rapidly loses a molecule of carbon monoxide to form the corresponding alkyne.

The following diagram, generated using the DOT language, illustrates this proposed decomposition pathway.

Quantitative Data from Substituted Cyclopropenones

Due to the challenges in studying the parent this compound experimentally, quantitative data is primarily available for its more stable, substituted derivatives. This data provides valuable insights into the energetics of the decomposition process.

| Compound | Decomposition Conditions | Products | Reference |

| 2,3-Diphenylcyclopropenone | High Temperature Pyrolysis | Diphenylacetylene, Carbon Monoxide | General knowledge from synthetic chemistry |

Experimental Protocols

The study of the thermal decomposition of highly reactive molecules like this compound necessitates specialized experimental techniques that can handle unstable species in the gas phase at high temperatures and low pressures. Flash Vacuum Pyrolysis (FVP) is the most common and appropriate method for such investigations.

Flash Vacuum Pyrolysis (FVP)

Objective: To induce the unimolecular thermal decomposition of a volatile precursor and trap the resulting products for analysis.

Apparatus:

-

A sample inlet system (e.g., a heated flask or a sublimation probe).

-

A pyrolysis tube, typically made of quartz, packed with an inert material (e.g., quartz wool) to ensure efficient heat transfer.

-

A high-temperature furnace capable of reaching the desired pyrolysis temperature.

-

A high-vacuum system to maintain a low pressure (typically 10⁻² to 10⁻⁶ Torr).

-

A cold trap (e.g., a cold finger cooled with liquid nitrogen) to condense and collect the pyrolysis products.

-

Analytical instrumentation for product identification (e.g., mass spectrometer, infrared spectrometer, or nuclear magnetic resonance spectrometer).

Methodology:

-

Sample Preparation: The precursor, if solid, is placed in the sample inlet.

-

System Evacuation: The entire apparatus is evacuated to the desired low pressure.

-

Pyrolysis Zone Heating: The furnace is heated to the target pyrolysis temperature.

-

Precursor Volatilization: The sample is slowly heated to induce sublimation or evaporation, allowing the gaseous precursor to enter the pyrolysis tube.

-

Thermal Decomposition: As the precursor molecules pass through the hot zone, they undergo unimolecular decomposition. The low pressure minimizes intermolecular collisions and subsequent side reactions.

-

Product Trapping: The decomposition products exit the pyrolysis tube and are immediately quenched and condensed on the cold trap.

-

Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The collected products are then isolated and analyzed using appropriate spectroscopic methods to determine their identity and yield.

The following diagram illustrates a typical workflow for an FVP experiment.

Conclusion

This compound is a thermally unstable molecule that readily undergoes decarbonylation to form acetylene and carbon monoxide. While the parent compound's high reactivity has limited direct experimental investigation of its thermal properties, computational studies and experimental data from substituted derivatives provide a consistent picture of its decomposition pathway. The primary mechanism involves a stepwise process of ring opening to a reactive intermediate, followed by the extrusion of carbon monoxide. For researchers and drug development professionals, understanding the inherent instability of the cyclopropenone core is paramount. The strategic use of stabilizing substituents is key to harnessing the synthetic potential of this unique and reactive molecular framework. Further experimental studies, likely employing techniques such as flash vacuum pyrolysis coupled with matrix isolation spectroscopy, would be invaluable in providing precise quantitative data on the thermal decomposition of the parent this compound.

References

A Historical Overview of the Discovery of Cyclopropenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cyclopropenones, three-membered carbocyclic ketones, represents a fascinating chapter in the annals of organic chemistry. These molecules, possessing a unique combination of high ring strain and unexpected stability, have captivated chemists since their theoretical conception and eventual synthesis. Their remarkable properties are attributed to the aromatic character of the cyclopropenyl cation, a two-π-electron system that imparts a degree of stability to an otherwise highly strained ring. This guide provides a comprehensive historical overview of the discovery of cyclopropenones, detailing the key synthetic milestones, the scientists who pioneered their study, and the foundational experimental data that unveiled their unique chemical nature.

The Dawn of a New Carbocycle: Diphenylcyclopropenone

The mid-20th century was a period of burgeoning interest in non-benzenoid aromatic systems. It was within this context that the theoretical possibility of a stable, aromatic cyclopropenyl cation was postulated. This theoretical framework laid the groundwork for the synthesis of the first cyclopropenone derivative.

In a landmark year for the field, 1959, two independent research groups reported the synthesis of diphenylcyclopropenone. Ronald Breslow and his colleagues, Robert Haynie and Joseph Mirra, in the United States, and M. E. Vol'pin and his team in the Soviet Union, almost simultaneously unveiled their findings.[1][2]

Breslow's approach involved the reaction of α,α'-dibromodibenzyl ketone with triethylamine.[2] This reaction, a modified Favorskii rearrangement, led to the formation of the stable, crystalline diphenylcyclopropenone. Vol'pin's group utilized a different route, reacting diphenylacetylene with dichlorocarbene.[1] The convergence of these independent discoveries lent immediate and significant credence to the existence and accessibility of this new class of compounds.

The Parent Compound: Isolation of Cyclopropenone

While the synthesis of a stable derivative was a monumental achievement, the isolation of the parent, unsubstituted cyclopropenone proved to be a more formidable challenge due to its inherent instability. It was not until 1972 that Ronald Breslow, this time in collaboration with Masaji Oda, reported the successful isolation and characterization of pure cyclopropenone.[3]

Their strategy involved the hydrolysis of 1,1-dichlorocyclopropene. This precursor was generated from the reduction of tetrachlorocyclopropene. The hydrolysis had to be conducted under carefully controlled, mild conditions to prevent polymerization of the highly reactive product.[3]

Shortly thereafter, an alternative and more convenient synthesis was developed by Keith W. Baucom and George B. Butler. Their method involved the synthesis of 3,3-dimethoxycyclopropene, a stable ketal of cyclopropenone, which could then be hydrolyzed to yield the parent compound.[4] This two-step process provided a more practical route for the preparation of cyclopropenone, facilitating further studies of its chemistry.

Early Characterization and Theoretical Significance

The initial characterization of cyclopropenones relied heavily on spectroscopic methods, which provided crucial insights into their unique electronic structure. The infrared (IR) spectra of these compounds were of particular interest. The carbonyl stretching frequency of cyclopropenones appears at an unusually high wavenumber (around 1850 cm⁻¹ for the parent compound) compared to typical ketones. This is indicative of a strong C=O bond and a significant contribution from the resonance structure bearing a positive charge on the ring and a negative charge on the oxygen atom, which is consistent with the concept of aromatic stabilization of the cyclopropenyl cation.

Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy further corroborated the delocalized nature of the π-electron system. The chemical shifts of the ring protons and carbons in the parent cyclopropenone were found to be deshielded, a characteristic feature of aromatic compounds.[4][5]

The discovery and characterization of cyclopropenones provided compelling experimental evidence for Hückel's rule of aromaticity in a non-benzenoid, carbocyclic system. The remarkable stability of these strained molecules, a direct consequence of their aromatic character, opened up new avenues of research in physical organic chemistry and synthetic methodology.

Quantitative Data Summary

The following tables summarize the key quantitative data from the seminal publications on the discovery of cyclopropenones.

Table 1: Key Synthetic Milestones and Reported Yields

| Compound | Year of Discovery | Principal Investigators | Synthetic Method | Reported Yield |

| Diphenylcyclopropenone | 1959 | R. Breslow, R. Haynie, J. Mirra | Modified Favorskii rearrangement of α,α'-dibromodibenzyl ketone | Not explicitly stated in the initial communication |

| Diphenylcyclopropenone | 1959 | M. E. Vol'pin, Y. D. Koreshkov, D. N. Kursanov | Reaction of diphenylacetylene with dichlorocarbene | Not explicitly stated in the initial communication |

| Cyclopropenone | 1972 | R. Breslow, M. Oda | Hydrolysis of 1,1-dichlorocyclopropene | Not explicitly stated in the initial communication |

| Cyclopropenone | 1972 | K. W. Baucom, G. B. Butler | Hydrolysis of 3,3-dimethoxycyclopropene | 88-94% (from the ketal)[4] |

Table 2: Physical and Spectroscopic Properties of Early Cyclopropenones

| Compound | Melting Point (°C) | Boiling Point (°C) | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Diphenylcyclopropenone | 119-120 | - | 1850, 1630 | 7.6-8.2 (m) | Not reported in early studies |

| Cyclopropenone | -29 to -28 | 26 (0.46 mmHg)[4] | 1870, 1840[4] | 9.11 (s)[4] | Not reported in early studies |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the historical discovery of cyclopropenones, based on published procedures.

Synthesis of Diphenylcyclopropenone (Breslow et al., modified by Organic Syntheses)

A. α,α'-Dibromodibenzyl ketone: A solution of 70 g (0.33 mole) of dibenzyl ketone in 250 ml of glacial acetic acid is prepared in a 2-l. one-necked flask equipped with a magnetic stirrer. To this is added a solution of 110 g (0.67 mole) of bromine in 500 ml of acetic acid through a dropping funnel over a 15-minute period. After the addition is complete, the mixture is stirred for an additional 5 minutes and then poured into 1 l. of water. Solid sodium sulfite is added in small portions until the yellow color is discharged. The mixture is allowed to stand for 1 hour, and the solid product is collected by filtration, washed with water, and dried.

B. Diphenylcyclopropenone: A solution of 100 ml of triethylamine in 250 ml of methylene chloride is stirred in a 2-l. one-necked flask. A solution of 108 g (0.29 mole) of α,α'-dibromodibenzyl ketone in 500 ml of methylene chloride is added dropwise over 1 hour. The mixture is stirred for an additional 30 minutes and then extracted with two 150-ml portions of 3N hydrochloric acid. The organic layer is cooled in an ice bath, and a cold solution of 50 ml of concentrated sulfuric acid in 25 ml of water is slowly added to precipitate diphenylcyclopropenone bisulfate. The precipitate is collected, washed with methylene chloride, and then neutralized with sodium carbonate in a mixture of methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, and evaporated. The crude product is recrystallized from cyclohexane.

Synthesis of Cyclopropenone (Based on Baucom, Butler, and Breslow, Oda)

A. 3,3-Dimethoxycyclopropene: This procedure is based on the work of Baucom and Butler.[4] A detailed, multi-step synthesis of the precursor, 1-bromo-3-chloro-2,2-dimethoxypropane, is first carried out. This intermediate is then cyclized using a strong base like potassium amide in liquid ammonia to yield 3,3-dimethoxycyclopropene.

B. Cyclopropenone: A stirred solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 ml of dichloromethane is cooled to 0°C. To this is added dropwise 5 ml of cold water containing 3 drops of concentrated sulfuric acid. The reaction mixture is stirred at 0°C for an additional 3 hours. Anhydrous sodium sulfate (30 g) is then added in portions. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure at 0-10°C. The residue is then distilled under high vacuum (1–2 mm) to yield pure cyclopropenone as a white solid.[4]

Visualizing the Pathway to Discovery

The following diagram illustrates the key discoveries and their relationships in the historical timeline of cyclopropenone chemistry.

Caption: A flowchart illustrating the key historical milestones in the discovery and characterization of cyclopropenones.

Conclusion

The discovery of cyclopropenones stands as a testament to the powerful interplay between chemical theory and synthetic innovation. From the initial theoretical predictions of aromaticity in small ring systems to the independent syntheses of diphenylcyclopropenone by Breslow and Vol'pin, and the subsequent isolation of the parent compound by Breslow and Oda, the field has been marked by significant breakthroughs. The early spectroscopic studies were instrumental in confirming the unique electronic structure of these molecules, solidifying their place as a novel class of aromatic compounds. The development of more practical synthetic routes by chemists like Baucom and Butler further expanded the accessibility of cyclopropenones, paving the way for extensive investigations into their reactivity and potential applications in organic synthesis and materials science. This historical journey not only highlights the ingenuity of the pioneering scientists but also underscores the enduring importance of fundamental research in pushing the boundaries of chemical knowledge.

References

Methodological & Application

Application Notes and Protocols: 2-Cyclopropen-1-one in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropen-1-one and its derivatives are highly reactive dienophiles in Diels-Alder reactions, offering a powerful tool for the synthesis of complex bicyclic structures. The inherent ring strain of the cyclopropenone system leads to rapid and often highly stereoselective cycloadditions with a variety of dienes. This [4+2] cycloaddition reaction provides a direct route to bicyclo[2.1.0]pentan-5-one (housanone) skeletons, which are valuable intermediates in the synthesis of natural products and novel pharmaceutical agents. These application notes provide an overview of the utility of this compound in Diels-Alder reactions, including quantitative data, detailed experimental protocols, and mechanistic diagrams.

Key Applications

-

Synthesis of Strained Ring Systems: The primary application is the synthesis of the highly strained bicyclo[2.1.0]pentan-5-one core structure.

-

Access to Complex Molecular Architectures: The resulting cycloadducts can be further elaborated, taking advantage of the strained bicyclic system for subsequent chemical transformations.

-

Stereoselective Synthesis: The Diels-Alder reaction with cyclopropenones often proceeds with a high degree of stereocontrol, allowing for the selective formation of specific stereoisomers.

Data Presentation

The Diels-Alder reaction of this compound and its derivatives with various dienes exhibits notable trends in reactivity and stereoselectivity. The following table summarizes key quantitative data from computational and experimental studies.

| Dienophile | Diene | Product | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |

| This compound | Butadiene | Bicyclo[2.1.0]pentan-5-one | - | 1.8 kcal/mol preference for exo | Computational Study |

| This compound | Furan | 7-Oxabicyclo[2.2.1]hept-5-en-2-one | - | 1.8 kcal/mol kinetic preference for exo; 6.4 kcal/mol thermodynamic preference for exo | Computational Study |

| This compound | 1,3-Diphenylisobenzofuran | Adduct | - | 50:1 | Experimental Data |

| 2,3-Diphenyl-2-cyclopropen-1-one | 2,3-Dimethyl-1,3-butadiene | Adduct | 95 | - | Experimental Data |

| 2,3-Diphenyl-2-cyclopropen-1-one | Cyclopentadiene | Adduct | 92 | - | Experimental Data |

| 2,3-Diphenyl-2-cyclopropen-1-one | Furan | Adduct | 85 | - | Experimental Data |

Mechanistic Overview & Stereoselectivity